molecular formula C6H4O4S B074381 Thiophene-2,3-dicarboxylic acid CAS No. 1451-95-2

Thiophene-2,3-dicarboxylic acid

Cat. No. B074381
CAS RN: 1451-95-2
M. Wt: 172.16 g/mol
InChI Key: HIHKYDVSWLFRAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-2,3-dicarboxylic acid and its derivatives can be achieved through various methods. One approach involves the palladium-catalyzed perarylation of thiophene carboxylic acids, where the process is accompanied by C-H bond cleavage and decarboxylation, leading to tetraarylated products (Nakano et al., 2008). Another method involves the environmental-friendly synthesis from thiophene through a series of reactions including bromination, Grignard reaction, and oxidation, achieving an overall yield of 74% (Guo Hai, 2007).

Molecular Structure Analysis

Thiophene-2,3-dicarboxylic acid's molecular structure is crucial for its reactivity and properties. Studies using density functional theory (DFT) have calculated the molecular structure and vibrational spectra of thiophene carboxylic acids, providing insights into their stability and reactivity (Magdaline & Chithambarathanu, 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging its carboxylic acid groups for functionalization or incorporation into larger molecules. For instance, thiophene carboxylic acids can engage in rhodium-catalyzed decarboxylative C-H arylation, offering a pathway to biaryl scaffolds with diverse substitution patterns in a single step (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of thiophene-2,3-dicarboxylic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The synthesis and analysis of thiophene-2,5-diphosphonate metal-organic frameworks illustrate the impact of thiophene derivatives on material properties, including hydration/dehydration processes (Rueff et al., 2012).

Scientific Research Applications

  • Catalyzed Perarylation of Thiophene Carboxylic Acids : Nakano et al. (2008) discussed the efficient perarylation of thiophene carboxylic acids, which involves cleavage of C-H bonds and decarboxylation in the presence of a palladium catalyst, yielding tetraarylated products. This study contributes to the field of organic synthesis and catalysis (Nakano et al., 2008).

  • Functionalization in Metal-Organic Frameworks (MOFs) : Wang et al. (2016) synthesized microporous lanthanide-based MOFs using a methyl-substituted thiophene dicarboxylate. These MOFs exhibited gas adsorption, sensing properties, and significant magnetocaloric effects, demonstrating their potential in materials science and sensing technologies (Wang et al., 2016).

  • Coordination Polymers with Cadmium : Xue et al. (2015) explored the synthesis of coordination polymers using a thiophene dicarboxylic acid derivative and cadmium, revealing diverse network structures. This research contributes to the understanding of crystal engineering and coordination chemistry (Xue et al., 2015).

  • Electrochemical DNA Sensors : Kang et al. (2004) synthesized thiophene derivatives for electrochemical DNA sensors, highlighting the application of thiophene compounds in biotechnology and sensor development (Kang et al., 2004).

  • Rhodium-catalyzed Alkenylation : Iitsuka et al. (2013) achieved regioselective alkenylation of thiophene carboxylic acids using a rhodium/silver-catalyzed oxidative coupling, demonstrating applications in organic synthesis and catalysis (Iitsuka et al., 2013).

  • Surfactant Synthesis : Yi (2006) discussed the synthesis of a thiophene amphiphilic surfactant, indicating its application in material science and surfactant chemistry (Yi, 2006).

Safety And Hazards

Thiophene-2,3-dicarboxylic acid is a hazardous chemical. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Dithieno[3,2-b:2′,3′-d]thiophene (DTT) is an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry . The synthesized imines doped with lithium bis-(trifluoromethanesulfonyl)imide were examined as hole transporting materials (HTM) in hybrid inorganic-organic perovskite solar cells .

properties

IUPAC Name

thiophene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHKYDVSWLFRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292334
Record name thiophene-2,3-dicarboxylic acid
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2,3-dicarboxylic acid

CAS RN

1451-95-2
Record name 2,3-Thiophenedicarboxylic acid
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Record name thiophene-2,3-dicarboxylic acid
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Record name thiophene-2,3-dicarboxylic acid
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Record name 2,3-Thiophenedicarboxylic acid
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Synthesis routes and methods I

Procedure details

A dry, 2 L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and addition funnel. To the flask was added 2-thiophenecarboxylic acid (25 g, 195 mmol) in anhydrous THF (500 mL) under argon. The mixture was cooled to −78° C. with a dry ice-isopropanol bath and allowed to stir for 30 min. n-Butyllithium in Hexanes (2.5 M, 172 mL) was added dropwise over 30 min. The reaction was kept at −78° C. for an additional hour with stirring then placed under an atmosphere of dry carbon dioxide. With addition of the carbon dioxide the reaction became thick. The reaction remained at −78° C. for an additional hour before warming to −10° C. The reaction was quenched with 2 N HCl (213 mL) and allowed to reach rt. The layers were separated and the aqueous layer was extracted with EtOAc (3×200 mL). The organic layers were combined, dried (Na2SO4) and concentrated by rotary evaporation. The brown solid was crystallized from hot isopropanol and dried overnight under vacuum. Desired thiophene-2,3-dicarboxylic acid was obtained (27.3 g, 159 mmol; 82% yield); 1H NMR (DMSO-d6) 7.69 (d, J=1.5, 1), 7.38 (d, J=4.8, 1); ES MS (M+H)+=173; TLC (Chloroform-MeOH-water, 6:4:1); Rf=0.74.
Quantity
25 g
Type
reactant
Reaction Step One
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Quantity
500 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
Hexanes
Quantity
172 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-Methyl-thiophene-2-carboxylic acid (0.5 mol; 71.09 g) in aqueous 15% NaOH (2300 ml) was heated to 75-80° C. before KMnO4 (0.42 mol; 67.05 g) was added with stirring. After stirring at 75-80° C. for 30 min another portion of KMnO4 (0.42 mol; 67.05 g) was added. This was repeated another three times. After adding the last portion of KMnO4, stirring was continued at 75-80° C. for 30 min before the mixture was refluxed for 3 h with stirring. The hot mixture was submitted to vacuum filtration and the filtrate was acidified by addition on conc. aqueous HCl. The formed precipitate was separated, washed with water and dried in vacuo at 80° C. to give the title compound as a slightly yellowish solid (43.9 g). 1H NMR (d6-DMSO, 200 MHz): δ=7.78 (d, 1H), 7.37 (d, 1H).
Quantity
71.09 g
Type
reactant
Reaction Step One
Name
Quantity
67.05 g
Type
reactant
Reaction Step One
Name
Quantity
2300 mL
Type
reactant
Reaction Step One
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Quantity
67.05 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
M COzH - Thiophenecarboxylic Acids and Their Derivatives, 1986 - Wiley Online Library
In the case where R= Me, R’= R3= H, the thiophene (43%) was accompanied by the uncyclized Michael adduct (43% E, 13% Z isomers); further, it was found in this particular case that …
Number of citations: 4 onlinelibrary.wiley.com
JS Seo, YS Keum, IK Cho, QX Li - International biodeterioration & …, 2006 - Elsevier
Arthrobacter sp. P1-1 was isolated from a polycyclic aromatic hydrocarbon (PAH)-contaminated site in Hilo, HI, USA. This strain can degrade approximately 82% of dibenzothiophene (…
Number of citations: 72 www.sciencedirect.com
MG Reinecke, JG Newsom, KA Almqvist - Synthesis, 1980 - cir.nii.ac.jp
An Improved Synthesis of Thiophene-2,3-dicarboxylic Acid by Sequential Carboxylation | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学 …
Number of citations: 24 cir.nii.ac.jp
DWH MacDowell, FL Ballas - The Journal of Organic Chemistry, 1977 - ACS Publications
The reaction of thiophene-2, 3-dicarbonyl chloride (1) with AICI3 and benzene has been shown to yield 4, 9-dihydronaphtho [2, 3-b] thiophene-4, 9-dione (2), l, l-diphenyl-l/i-thieno [2, 3-…
Number of citations: 19 pubs.acs.org
K UNDHEIM, R LIE - ACTA CHEMICA SCANDINAVICA, 1973 - actachemscand.org
Michael additions of thiophenols to activated triple bonds have been reported to give the corresponding vinyl ethers. 1) 2 The rate depends on the electron releasing properties of the …
Number of citations: 21 actachemscand.org
MG Reinecke, JG Newsom - Journal of the American Chemical …, 1976 - ACS Publications
It is ironic that the existence of the very first type of aryne intermediate to be formulated, 1 the five-membered hetaryne, remains in doubt26, d after 75 years. The many attempts to …
Number of citations: 29 pubs.acs.org
LP Yao, L Zhang - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
C 16 H 10 N 2 O 4 S 1 Cd, orthorhombic, P2(1)2(1)2(1), a = 8.977(2) Å, b = 11.751(3) Å, c = 14.224(4) Å, α = 90, β = 90, γ = 90, V = 1500.6(6) Å 3 , Z = 4, R gt (F) = 0.0188, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com
M Hannoun, D Kolbah, N Blaževié… - Journal of …, 1982 - Wiley Online Library
The total synthesis of the title compound 8 started with p‐thiocresol which was acylated with oxalyl chloride to give compound 1. This product underwent a condensation reaction with …
Number of citations: 20 onlinelibrary.wiley.com
Y Zhao, YD Zhang - Asian Journal of Chemistry, 2015 - Asian Journal of Chemistry
Number of citations: 0
T ZHANG, XH CHEN, ZH LI, LP XUE - 结构化学, 2013
Number of citations: 3

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